molecular formula C25H21N5O2 B10776071 Chmfl-btk-11

Chmfl-btk-11

Cat. No.: B10776071
M. Wt: 423.5 g/mol
InChI Key: AANOKQLITQDWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHMFL-BTK-11 is a highly selective and potent inhibitor of Bruton’s tyrosine kinase (BTK). This compound has been developed to target BTK, which plays a crucial role in B cell receptor-mediated signaling pathways. BTK is involved in various immune responses, and its inhibition is beneficial in treating diseases such as rheumatoid arthritis and certain types of B-cell lymphomas .

Preparation Methods

The synthesis of CHMFL-BTK-11 involves a series of chemical reactions designed to achieve high selectivity and potency. The synthetic route typically includes the formation of a covalent bond with the cysteine residue (Cys481) of BTK. The preparation methods involve multiple steps, including the use of specific reagents and reaction conditions to ensure the desired chemical structure and activity .

Mechanism of Action

CHMFL-BTK-11 exerts its effects by forming a covalent bond with the cysteine residue (Cys481) of BTK. This covalent binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream signaling molecules such as PLCγ2. This inhibition leads to a reduction in calcium flux and the activation of NF-κB and MAPK pathways, ultimately reducing the production of inflammatory factors and the proliferation of B cells .

Comparison with Similar Compounds

CHMFL-BTK-11 is compared with other BTK inhibitors such as Ibrutinib and CHMFL-BTK-85. While Ibrutinib is a well-known BTK inhibitor, it has off-target effects on other kinases such as EGFR and ITK, leading to adverse events. This compound, on the other hand, exhibits high selectivity for BTK with minimal off-target effects, making it a more desirable option for therapeutic use . Similar compounds include:

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-methyl-5-(2-oxo-9-pyrazol-1-yl-3,4-dihydrobenzo[h][1,6]naphthyridin-1-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C25H21N5O2/c1-3-23(31)28-22-14-19(7-5-16(22)2)30-24(32)10-6-17-15-26-21-9-8-18(13-20(21)25(17)30)29-12-4-11-27-29/h3-5,7-9,11-15H,1,6,10H2,2H3,(H,28,31)

InChI Key

AANOKQLITQDWQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCC3=CN=C4C=CC(=CC4=C32)N5C=CC=N5)NC(=O)C=C

Origin of Product

United States

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